molecular formula C15H14O2 B155096 Benzyl 3-methylbenzoate CAS No. 137932-33-3

Benzyl 3-methylbenzoate

Cat. No. B155096
CAS RN: 137932-33-3
M. Wt: 226.27 g/mol
InChI Key: MQFWKCFSZJWETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-methylbenzoate is a chemical compound that is commonly used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. Benzyl 3-methylbenzoate is also known as methyl 3-methylbenzoate, and its chemical formula is C9H10O2.

Mechanism Of Action

Benzyl 3-methylbenzoate acts as a substrate for enzymes such as esterases and lipases. It undergoes hydrolysis in the presence of these enzymes, producing 3-methylbenzoic acid and benzyl alcohol. The mechanism of action of Benzyl 3-methylbenzoate is also related to its chemical structure, which contains an ester and an aromatic ring.
Biochemical and Physiological Effects:
Benzyl 3-methylbenzoate has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. Benzyl 3-methylbenzoate also exhibits cytotoxicity against cancer cells and has been used in the development of anticancer drugs. Additionally, it has been found to have analgesic and anxiolytic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzyl 3-methylbenzoate in lab experiments is its availability and low cost. It is also easy to handle and store. However, Benzyl 3-methylbenzoate has some limitations. It is not stable under acidic conditions and may undergo hydrolysis. It is also not soluble in water, which limits its use in aqueous solutions.

Future Directions

There are several future directions for the use of Benzyl 3-methylbenzoate in scientific research. One of the potential applications is in the development of new drugs for the treatment of cancer and inflammation. Benzyl 3-methylbenzoate can also be used in the development of new fragrances and flavors. Additionally, it can be used in the synthesis of new compounds with unique properties.
Conclusion:
Benzyl 3-methylbenzoate is a versatile chemical compound that has several applications in scientific research. It can be synthesized through several methods and is commonly used as a starting material for the synthesis of other compounds. Benzyl 3-methylbenzoate has anti-inflammatory, antioxidant, and cytotoxic properties, making it a potential candidate for the development of new drugs. While it has some limitations, its availability and low cost make it a valuable reagent in organic synthesis. There are several future directions for the use of Benzyl 3-methylbenzoate in scientific research, and its unique properties make it a promising candidate for further study.

Scientific Research Applications

Benzyl 3-methylbenzoate has several applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis and as a flavoring agent in the food industry. Benzyl 3-methylbenzoate is also used in the production of fragrances and perfumes.

properties

CAS RN

137932-33-3

Product Name

Benzyl 3-methylbenzoate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

benzyl 3-methylbenzoate

InChI

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)15(16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

MQFWKCFSZJWETP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2

synonyms

m-Toluylic acid, benzyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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